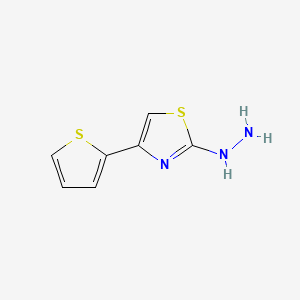

(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

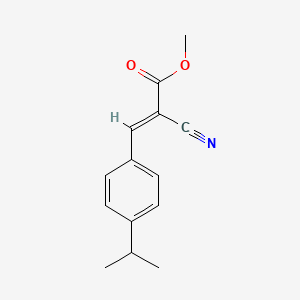

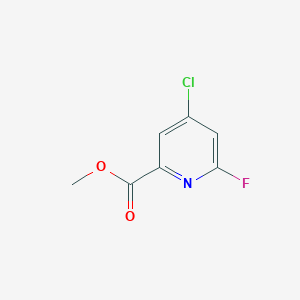

“(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine” is a chemical compound with a complex structure. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact description and analytical data for this product are not collected by Sigma-Aldrich, and the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of “(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine” is complex. The linear formula for a similar compound, “(4-Thiophen-2-yl-thiazol-2-yl)-O-Tolyl-Amine, Hydrobromide”, is C14H13BrN2S2 . This suggests that the compound contains carbon, hydrogen, bromine, nitrogen, and sulfur atoms.Aplicaciones Científicas De Investigación

Antifungal Activity Several studies have highlighted the potential of (4-Thiophen-2-yl-thiazol-2-yl)-hydrazine derivatives in antifungal applications. For instance, novel derivatives demonstrated promising inhibitory activity against Candida albicans and Candida krusei, outperforming some topical and systemic antifungal drugs (Secci et al., 2012). Another study synthesized and tested a range of these derivatives for anti-Candida activity, finding some to exhibit synergistic effects and lower cell toxicity when combined with clotrimazole (Carradori et al., 2013). Similarly, another research found that certain compounds in this class showed significant anti-bacterial and anti-fungal activities (Bharti et al., 2010).

Cardioprotective Properties A study synthesized a series of N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine derivatives and found that one particular derivative showed pronounced cardioprotective properties, suggesting potential for treating various cardiac diseases (Demchenko et al., 2021).

Anti-Cancer Activity Another research direction involves the potential anti-cancer properties of these compounds. For example, a series of thiazole compounds synthesized from (4-Thiophen-2-yl-thiazol-2-yl)-hydrazine showed anticancer activity against breast cancer cells MCF7 (Sonar et al., 2020).

Electrocatalytic Applications Interestingly, derivatives of thiophenyl hydrazine have also been explored in electrocatalytic applications. For instance, a study focused on the synthesis of 2-(4-(2-pentyllbenzo[b]thiophen-3-yl)benzylidene)malononitrile and its use as an anode catalyst for hydrazine electrooxidation, indicating potential in hydrazine fuel cells (Er et al., 2021).

Antimicrobial Agents Various studies have synthesized new series of hydrazide derivatives from (4-Thiophen-2-yl-thiazol-2-yl)-hydrazine, which were tested and found to possess variable degrees of antimicrobial activity (Al-Talib et al., 2016).

Direcciones Futuras

The future directions for the use and study of “(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine” are not specified in the sources I found. Given its inclusion in a collection of rare and unique chemicals provided by Sigma-Aldrich , it’s possible that this compound could have potential applications in various areas of research.

Propiedades

IUPAC Name |

(4-thiophen-2-yl-1,3-thiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c8-10-7-9-5(4-12-7)6-2-1-3-11-6/h1-4H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFFQQHJTLJVGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2942696.png)

![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)

![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2942703.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)